Pirimiphos Ethyl-d10
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Overview
Description
Pirimiphos Ethyl-d10 is a deuterated analog of Pirimiphos-ethyl, an organophosphate insecticide. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound in various reactions and processes. This compound has the molecular formula C₁₃H₁₄D₁₀N₃O₃PS and a molecular weight of 343.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pirimiphos Ethyl-d10 involves the incorporation of deuterium atoms into the molecular structure of Pirimiphos-ethyl. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the use of deuterated ethanol or other deuterated compounds as starting materials .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated raw materials and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Pirimiphos Ethyl-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxygenated derivatives, while reduction can yield deuterated alcohols or amines .
Scientific Research Applications
Pirimiphos Ethyl-d10 is widely used in scientific research due to its labeled deuterium atoms, which make it an excellent tracer in various studies. Some of its applications include:
Chemistry: Used in reaction mechanism studies to trace the pathway of reactions and identify intermediates.
Biology: Employed in metabolic studies to track the distribution and breakdown of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to monitor the fate of pesticides and other chemicals in the environment .
Mechanism of Action
Pirimiphos Ethyl-d10 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerve cells, which can cause paralysis and death in insects. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparison with Similar Compounds
Pirimiphos Ethyl-d10 is similar to other organophosphate insecticides, such as:
Pirimiphos-methyl: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Diazinon: An organophosphate insecticide used for similar purposes but with different physical and chemical properties.
Chlorpyrifos: A widely used organophosphate insecticide with a broader spectrum of activity
This compound is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracing and studying various processes.
Properties
Molecular Formula |
C13H24N3O3PS |
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Molecular Weight |
343.45 g/mol |
IUPAC Name |
4-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3/i3D3,4D3,8D2,9D2 |
InChI Key |
TZBPRYIIJAJUOY-UBKUIAMUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)N(CC)CC)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C |
Origin of Product |
United States |
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